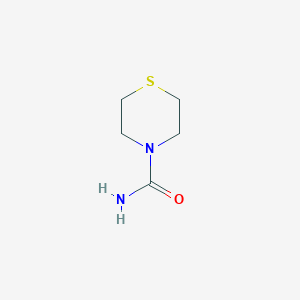

Thiomorpholine-4-carboxamide

Vue d'ensemble

Description

Thiomorpholine-4-carboxamide, also known as 1,1-dioxo-1lambda6-thiomorpholine-4-carboxamide, is a chemical compound with the CAS Number: 1154383-14-8 . It has a molecular weight of 178.21 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

Thiomorpholine can be prepared from cysteamine and vinyl chloride . A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions .

Molecular Structure Analysis

The title compound, 4-(4-nitrophenyl)thiomorpholine, has been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .

Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

Physical And Chemical Properties Analysis

Thiomorpholine-4-carboxamide has a molecular formula of C5H10N2OS . It is a powder at room temperature .

Applications De Recherche Scientifique

Antimicrobial Activity

- Thiomorpholine derivatives, including those related to Thiomorpholine-4-carboxamide, have been investigated for their antimicrobial activity. One study focused on synthesizing thiomorpholine derivatives and testing their efficacy against various microbes (Kardile & Kalyane, 2010).

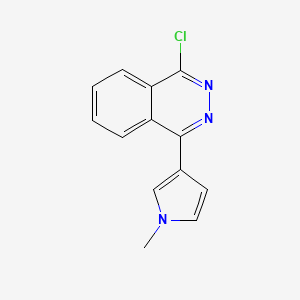

Building Blocks in Medicinal Chemistry

- Thiomorpholine and its derivatives are important building blocks in medicinal chemistry. They are used in creating novel compounds with potential therapeutic applications. For instance, bridged bicyclic thiomorpholines have been prepared as novel compounds for use in medicinal chemistry (Walker & Rogier, 2013).

Hydrogel Preparation and Catalytic Applications

- A study involved the synthesis of a hydrogel containing thioether groups using N-metacrylamido thiomorpholine. This hydrogel was then used to create gold nanoparticles with high catalytic activity for specific reactions (Ilgin, Ozay, & Ozay, 2019).

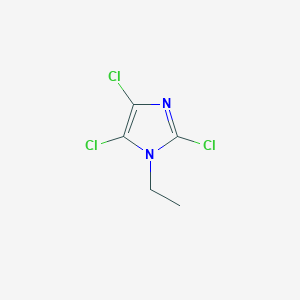

Synthesis of Novel Scaffolds

- Research has been conducted on creating new scaffolds using thiomorpholine derivatives. For example, a three-component reaction involving α-aminoacids, mercaptoacetaldehyde, and an isocyanide yielded a novel 1,2-disubstituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide scaffold (Dömling, Srivastava, Beck, Herdtweck, & Khoury, 2009).

Peptide Synthesis

- Thiomorpholine derivatives have been explored as coupling reagents in peptide synthesis, contributing to the development of new families of N-form immonium-type coupling reagents (El‐Faham & Albericio, 2008).

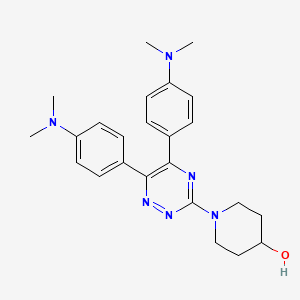

Development of DPP-IV Inhibitors

- Researchers designed and synthesized thiomorpholine-bearing compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV), with some showing promising in vitro inhibition. This indicates potential for further studies on thiomorpholine derivatives as DPP-IV inhibitors (Han et al., 2012).

Synthesis of Novel Compounds

- Thiomorpholine has been used in the synthesis of novel compounds through various reactions, showcasing its versatility in chemical synthesis. For instance, an efficient process was developed for synthesizing novel 3-thiomorpholines from ketoaziridines (Khodadadi, Samimi, Albadi, & Momeni, 2021).

Antimicrobial Evaluation

- New amides of Thiomorpholine carboxylate were synthesized and evaluated for their in-vitro antimicrobial activities. Preliminary results showed moderate to good antibacterial and antifungal activity, highlighting the potential of thiomorpholine derivatives in antimicrobial applications (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

Solid Phase Synthesis

- The solid phase synthesis of trisubstituted thiomorpholin-3-ones was described, starting from resin-bound protected cysteine. This method represents an advancementin synthesizing thiomorpholin derivatives with high purity and yield (Nefzi, Giulianotti, & Houghten, 1998).

Corrosion Inhibition

- Thiomorpholine derivatives have been studied as corrosion inhibitors for mild steel in acidic media. The study revealed that these compounds effectively inhibit corrosion, suggesting their potential application in industrial processes (Nnaji et al., 2017).

Bioactive Scaffolds

- Morpholine and thiomorpholine derivatives have shown a wide range of physiological activities. They act as bioactives against different molecular targets and have been an integral part of the drug discovery process due to their selective enzyme inhibition properties (Asirvatham, Thakor, & Jain, 2021).

Safety and Hazards

Thiomorpholine is classified as a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

thiomorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORXVNSBSKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501095 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6007-63-2 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B3354543.png)

![1H-Imidazole, 2-[(4-chlorophenyl)methyl]-4-methyl-](/img/structure/B3354548.png)

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)

![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)